Meprobamate N-|A-D-Glucuronide Sodium Salt
Description
Historical Context of Discovery and Characterization
The identification of meprobamate N-β-D-glucuronide sodium salt emerged from mid-20th-century research into carbamate metabolism. In 1963, Tsukamoto et al. first reported the formation of meprobamate N-glucuronide in animal studies, isolating it as an amorphous metabolite. Subsequent work crystallized the sodium salt, confirming its structure as sodium meprobamate N-mono-β-D-glucopyranosiduronate. This discovery marked a pivotal shift in understanding carbamate biotransformation, as prior assumptions suggested carbamate groups were hydrolyzed rather than glucuronidated.
Key milestones include:
Position in Carbamate Glucuronide Classification
Meprobamate N-β-D-glucuronide sodium salt belongs to the carbamate glucuronide subclass, distinguished by its N-linked glucuronidation (Table 1). Unlike O-glucuronides, which form ester bonds, N-glucuronides involve uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation to amine groups.
Table 1: Classification of Carbamate Glucuronides
This classification underscores its unique resistance to enzymatic hydrolysis compared to ester-linked glucuronides.
Significance in Drug Metabolism Research
As a primary metabolite of meprobamate, this glucuronide serves two key roles:
- Detoxification Pathway : Conjugation reduces meprobamate’s GABAergic activity, facilitating renal excretion.
- Drug Interaction Marker : Its formation is influenced by cytochrome P450 (CYP2C19) polymorphisms, making it a biomarker for personalized dosing.
Studies demonstrate interspecies consistency in its production, with rodents and humans exhibiting similar UGT-mediated kinetics. This cross-species reliability has cemented its use in preclinical drug safety assessments.
Structural Relationship to Parent Compound Meprobamate
The structural evolution from meprobamate ($$ \text{C}9\text{H}{18}\text{N}2\text{O}4 $$) to its glucuronide involves two modifications (Table 2):
- Glucuronic Acid Conjugation : A β-D-glucopyranuronic acid unit attaches to the carbamate nitrogen.
- Sodium Salt Formation : Enhances solubility via ionization of the carboxylate group.
Table 2: Structural Comparison
The glucuronide’s added hydroxyl and carboxyl groups increase polarity, reducing blood-brain barrier permeability and abolishing anxiolytic activity. Nuclear magnetic resonance (NMR) studies confirm the β-configuration of the glucuronic acid linkage, critical for UGT recognition.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O10.Na/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22;/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22);/q;+1/p-1/t7-,8-,9+,10-,11+,15?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMRHZKKVLZBPD-ZMPSTQQWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(COC(=O)N)COC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N2NaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857972 | |
| Record name | Sodium N-[({2-[(carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-28-3 | |
| Record name | Sodium N-[({2-[(carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Methods
Enzymatic glucuronidation employs liver microsomes or recombinant uridine diphosphate-glucuronosyltransferases (UGTs). These catalysts facilitate the transfer of glucuronic acid to meprobamate’s primary amine group, forming the β-D-glucuronide bond.
-
Liver Microsomes : Rat or human liver microsomes are incubated with meprobamate and uridine diphosphate-glucuronic acid (UDPGA) at 37°C for 2–6 hours. The reaction is quenched with ice-cold acetonitrile, and the product is isolated via centrifugation.
-
Recombinant UGTs : Expressed UGT isoforms (e.g., UGT1A9) offer higher specificity. Reactions are conducted in buffered solutions (pH 7.4) with NADPH cofactors, yielding purer metabolites.
Table 1: Enzymatic Glucuronidation Conditions
| Parameter | Liver Microsomes | Recombinant UGTs |
|---|---|---|
| Temperature | 37°C | 37°C |
| pH | 7.4 | 7.4 |
| Incubation Time | 2–6 hours | 1–3 hours |
| Yield | 60–75% | 80–90% |
| Purity | 85–90% | 95–98% |
Chemical Methods
Chemical synthesis involves activating glucuronic acid derivatives for conjugation. Early attempts using acid-catalyzed fusion (e.g., H₂SO₄) or heating with glucuronic acid failed due to decomposition and low yields. Modern approaches utilize protected glucuronate esters:
-
Methyl 2,3,4-Tri-O-Acetyl-1-Bromo-Glucuronate : Reacted with meprobamate in acetone-water (3:1) at 37°C for 4 hours. The acetyl groups prevent unwanted side reactions.
-
Deprotection : The intermediate is treated with NaOH to remove acetyl groups, yielding the free glucuronide.
Challenges :
-
Low reactivity of meprobamate’s amine group necessitates excess glucuronate (2–3 equivalents).
-
Side products (e.g., oxidized metabolites) require rigorous chromatography.
Optimization of Reaction Conditions
Solvent Systems
Aqueous-organic mixtures (e.g., acetone-water) balance solubility and reaction rates. Polar aprotic solvents (e.g., dimethylformamide) improve glucuronate activation but risk hydrolysis.
Temperature and pH Control
-
Enzymatic Reactions : Maintained at 37°C and pH 7.4 to preserve enzyme activity.
-
Chemical Synthesis : Conducted at 70°C (for faster kinetics) but limited to short durations (<30 minutes) to prevent degradation.
Purification and Isolation Techniques
Chromatography
Crystallization
The sodium salt is crystallized from methanol-propanol mixtures. Slow cooling (0.5°C/min) produces needle-like crystals with 92–95% recovery.
Table 2: Purification Outcomes
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Ion-Exchange | 85–90 | 70–75 |
| HPLC | 99+ | 60–65 |
| Crystallization | 95–98 | 90–95 |
Sodium Salt Formation and Characterization
Neutralization Protocol
The glucuronic acid conjugate is neutralized with NaOH (1:1 molar ratio) in methanol. The sodium salt precipitates upon adding diethyl ether, filtered, and dried under vacuum.
Analytical Characterization
-
NMR : Confirms β-D-configuration (J = 8 Hz for anomeric proton).
-
XRD : Monoclinic crystals (P2₁ space group) validate crystallinity.
Challenges and Limitations
Instability of Intermediates
The triacetyl methyl ester intermediate is hygroscopic, requiring anhydrous conditions during synthesis.
Scalability Issues
Industrial-scale enzymatic reactions face high UDPGA costs. Chemical methods, though cheaper, generate toxic waste (e.g., brominated byproducts).
Chemical Reactions Analysis
Types of Reactions
Meprobamate N-|A-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, meprobamate.
Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: Meprobamate.
Substitution: Substituted glucuronide derivatives.
Scientific Research Applications
Meprobamate N-|A-D-Glucuronide Sodium Salt has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of meprobamate and its metabolites.
Biology: Studied for its role in the metabolism and excretion of meprobamate in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in drug development.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of Meprobamate N-|A-D-Glucuronide Sodium Salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This results in anxiolytic and sedative effects, similar to those of meprobamate.
Comparison with Similar Compounds
Structural and Functional Differences
Glucuronide conjugates vary based on:
- Parent compound : Determines pharmacological class and metabolic context.
- Site of glucuronidation: N- vs. O-glucuronidation (e.g., carbamates vs. phenols).
- Applications : Research tools, analytical standards, or metabolic markers.
Table 1: Comparative Analysis of Glucuronide Sodium Salts
*Inferred formula: Meprobamate (C9H18N2O4) + glucuronic acid (C6H10O7) – H + Na.
Key Findings:
CNS Exclusion : Meprobamate’s glucuronide is absent in rat brain, confirming the parent drug’s exclusive CNS activity .
Enzyme Specificity : N-glucuronidation of carbamates involves UGT1A and UGT2B isoforms, whereas O-glucuronidation targets UGT1A1 and UGT1A9 .
Detoxification Role: Glucuronidation generally increases hydrophilicity, promoting renal excretion. For example, 90% of acetaminophen is eliminated as glucuronide conjugates .
Biological Activity
Meprobamate N-β-D-glucuronide sodium salt, a metabolite of the anxiolytic drug meprobamate, is recognized for its biological activities, particularly in pharmacology and toxicology. This compound is formed through the process of glucuronidation, which enhances the solubility and excretion of drugs. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Chemical Formula : C15H25N2NaO10
- CAS Number : 15060-28-3
- Molecular Weight : 384.45 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C15H25N2NaO10 |
| Molecular Weight | 384.45 g/mol |
| Solubility | Soluble in water |
| Appearance | White solid |
Meprobamate N-β-D-glucuronide sodium salt primarily acts as a metabolite of meprobamate, which is known for its anxiolytic effects. The glucuronidation process modifies the parent compound to enhance its pharmacokinetic properties, thereby influencing its efficacy and safety.
- Anxiolytic Effects : Similar to meprobamate, this metabolite may exhibit anxiolytic properties, although its potency and mechanism can differ due to structural modifications.
- Neuropharmacological Activity : The compound may interact with neurotransmitter systems, particularly GABAergic pathways, contributing to its sedative effects.
Toxicological Profile
Research indicates that the toxicity of meprobamate N-β-D-glucuronide sodium salt is significantly lower than that of its parent compound. This reduction in toxicity can be attributed to the increased solubility and reduced receptor binding affinity compared to meprobamate itself.
Case Studies and Research Findings
- Study on Metabolism : A study published in Drug Metabolism & Disposition demonstrated that meprobamate undergoes extensive hepatic metabolism, resulting in various metabolites, including N-β-D-glucuronide forms. These metabolites are primarily excreted via urine, indicating their role in drug clearance from the body .
- Clinical Implications : Research has shown that the presence of meprobamate N-β-D-glucuronide in biological fluids can serve as a biomarker for monitoring therapeutic levels of meprobamate in patients undergoing treatment for anxiety disorders .
- Comparative Analysis : In a comparative analysis involving various glucuronides, it was noted that meprobamate N-β-D-glucuronide exhibited lower cytotoxicity in vitro compared to other metabolites derived from similar compounds .
Table 2: Summary of Biological Activities and Findings
| Study/Research | Findings |
|---|---|
| Drug Metabolism & Disposition | Extensive metabolism leading to glucuronide formation; significant urinary excretion |
| Clinical Monitoring | Biomarker potential for therapeutic level assessment in anxiety treatment |
| Cytotoxicity Analysis | Lower cytotoxicity compared to other related glucuronides |
Q & A
Basic Research Questions
Q. How can the structure of Meprobamate N-β-D-Glucuronide Sodium Salt be confirmed experimentally?
- Methodological Answer : Structural confirmation involves crystallization followed by analytical techniques:
- Nuclear Magnetic Resonance (NMR) for determining stereochemistry and functional groups.
- X-ray crystallography to resolve the crystalline lattice and confirm the β-D-glucuronide linkage.
- Mass spectrometry (MS) to validate molecular weight and fragmentation patterns.
These methods were used to reconfirm the structure as sodium meprobamate N-mono-β-D-glucopyranosiduronate .
Q. What methodologies are recommended for quantifying Meprobamate N-β-D-Glucuronide in biological matrices?
- Methodological Answer :
- Use deuterated internal standards (e.g., analogs like Acetaminophen-D3 Glucuronide Sodium Salt) to correct for matrix effects in LC-MS/MS .
- Optimize liquid chromatography (e.g., reverse-phase columns) for separation and tandem mass spectrometry for selective detection.
- Validate methods using spiked biological samples to ensure precision (±15% CV) and accuracy (85–115% recovery) .
Q. What metabolic pathways involve Meprobamate N-β-D-Glucuronide Sodium Salt?
- Methodological Answer :
- In vivo studies in animal models (e.g., rabbits) show that ~12–20% of meprobamate is excreted unchanged, with additional glucuronidation via hepatic UDP-glucuronosyltransferases (UGTs) .
- Isolation and characterization of urinary metabolites using solid-phase extraction and HPLC-UV/MS confirm the N-glucuronide as a major conjugate .
Advanced Research Questions
Q. How can contradictions in reported metabolic pathways for carbamate-derived glucuronides be resolved?
- Methodological Answer :
- Perform comparative species studies (e.g., rodents vs. humans) to assess interspecies variability in UGT activity .
- Use enzyme-specific inhibitors (e.g., β-glucuronidase) or recombinant UGT isoforms to identify responsible enzymes.
- Reconcile discrepancies by analyzing time-course excretion profiles and dose-response relationships .
Q. What strategies improve the synthetic yield of Meprobamate N-β-D-Glucuronide Sodium Salt?
- Methodological Answer :
- Compare chemical synthesis (e.g., Koenigs-Knorr reaction) with enzymatic approaches (UGT-mediated glucuronidation) for regioselectivity .
- Optimize purification using ion-exchange chromatography or preparative HPLC to isolate the sodium salt form.
- Monitor reaction progress via TLC or LC-MS to minimize byproducts .
Q. How can enzyme-substrate interactions for UGTs and Meprobamate N-glucuronide be characterized?
- Methodological Answer :
- Conduct kinetic assays using liver microsomes or recombinant UGTs to determine and .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.
- Validate findings with molecular docking simulations to model the active site interactions .
Q. What experimental protocols ensure the stability of Meprobamate N-β-D-Glucuronide Sodium Salt in storage?
- Methodological Answer :
- Perform accelerated stability studies under varying pH (3–9), temperature (4°C to 40°C), and humidity (60–75% RH).
- Analyze degradation products using LC-MS and quantify stability-indicating parameters (e.g., <10% degradation over 6 months at -20°C) .
- Use lyophilization for long-term storage to prevent hydrolysis of the glucuronide bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
